

Pomotrelvir Off-Target Effects: A Technical Resource for Researchers

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Compound of Interest

Compound Name:	Pomotrelvir
CAS No.:	2713437-86-4
Cat. No.:	B12783405

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of **pomotrelvir** in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide clarity for experimental design and data interpretation.

Troubleshooting Guide

Q1: We are observing unexpected cellular phenotypes in our experiments with **pomotrelvir** that do not seem to be related to the inhibition of the main protease (Mpro) of SARS-CoV-2. Could this be due to off-target effects?

A1: While **pomotrelvir** is a highly selective inhibitor of the SARS-CoV-2 Mpro, off-target interactions, though minimal, have been characterized against certain host cell proteases.^{[1][2]} Specifically, **pomotrelvir** has been evaluated against a panel of human cysteine and serine proteases. No inhibitory activity was observed against caspase-2, caspase-3, chymotrypsin C, elastase, thrombin, calpain-1, cathepsin D, and dipeptidyl peptidase IV.^[1]

However, some weak inhibitory activity has been noted against the following cathepsins:

- Cathepsin S
- Cathepsin K
- Cathepsin B
- Cathepsin L

If your cellular assay involves pathways modulated by these specific cathepsins, you may be observing a secondary effect of **pomotrelvir**. We recommend evaluating the role of these cathepsins in your experimental system, for instance, by using more specific inhibitors for these proteases to see if the phenotype is replicated.

Q2: Our results with **pomotrelvir** are inconsistent across different cell lines. Why might this be happening?

A2: Inconsistencies in **pomotrelvir**'s effects across different cell lines can arise from several factors. **Pomotrelvir** has demonstrated potent antiviral activity in various cell lines, including iPS-AT2, A549-hACE2, and Huh7 cells.[2] However, the expression levels of off-target proteins, such as the cathepsins mentioned in the previous point, can vary significantly between cell lines. This differential expression could lead to cell line-specific off-target effects. Additionally, variations in drug metabolism and efflux pump (e.g., P-glycoprotein) expression can alter the intracellular concentration of **pomotrelvir**, leading to different potencies and off-target profiles.

Frequently Asked Questions (FAQs)

Q1: What is the known off-target profile of **pomotrelvir**?

A1: Based on available data, **pomotrelvir** is a highly selective inhibitor of the SARS-CoV-2 main protease (Mpro).[1][2][3] It has been profiled against a panel of human proteases and showed no significant inhibition of caspase-2, chymotrypsin C, elastase, and thrombin at concentrations up to 100 μ M.[1] Further testing showed no inhibitory activity against caspase 3, calpain-1, cathepsin D, and dipeptidyl peptidase IV at concentrations up to 30 μ M.[1] Minor off-target activity was observed against cathepsins S, K, B, and L, but with a high degree of selectivity for the viral Mpro.[1]

Q2: Has **pomotrelvir** been screened against broader panels of off-targets like kinases, GPCRs, or ion channels?

A2: Publicly available literature does not currently contain data from broad off-target screening panels for **pomotrelvir** against targets such as kinases, G-protein coupled receptors (GPCRs), or ion channels. The primary focus of published research has been on its on-target antiviral activity and selectivity against other proteases.

Q3: What is the selectivity of **pomotrelvir** for SARS-CoV-2 Mpro compared to its off-targets?

A3: **Pomotrelvir** exhibits a high degree of selectivity for its intended target. The inhibitory constant (K_i) for SARS-CoV-2 Mpro is 2.7 nM.[1] The selectivity over human proteases is significant, with a more than 37,000-fold selectivity over caspase-2, chymotrypsin C, elastase, and thrombin.[1] The selectivity is also greater than 11,000-fold over caspase 3, calpain-1, cathepsin D, and dipeptidyl peptidase IV.[1] For the cathepsins where some inhibition was observed, the selectivity remains substantial.[1]

Q4: How might the known off-target effects of **pomotrelvir** influence the design of my experiments?

A4: For most cellular assays focused on SARS-CoV-2 replication, the high selectivity of **pomotrelvir** means that off-target effects are unlikely to be a confounding factor. However, if your research involves cellular pathways where cathepsins S, K, B, or L play a critical role (e.g., antigen presentation, autophagy, or certain cancer models), it is advisable to include appropriate controls. This could involve using a structurally unrelated Mpro inhibitor or specific inhibitors for the relevant cathepsins to confirm that the observed effects are due to Mpro inhibition.

Quantitative Data Summary

The following table summarizes the quantitative data on the off-target effects of **pomotrelvir** against a panel of human proteases.

Off-Target Protease	Assay Type	Pomotrelvir Concentration	Observed Effect	Selectivity vs. SARS-CoV-2 Mpro (Ki = 2.7 nM)
Caspase-2	Enzymatic	100 μ M	No inhibition observed	>37,000-fold
Chymotrypsin C	Enzymatic	100 μ M	No inhibition observed	>37,000-fold
Elastase	Enzymatic	100 μ M	No inhibition observed	>37,000-fold
Thrombin	Enzymatic	100 μ M	No inhibition observed	>37,000-fold
Caspase 3	Enzymatic	30 μ M	No inhibition observed	>11,000-fold
Calpain-1	Enzymatic	30 μ M	No inhibition observed	>11,000-fold
Cathepsin D	Enzymatic	30 μ M	No inhibition observed	>11,000-fold
Dipeptidyl peptidase IV	Enzymatic	30 μ M	No inhibition observed	>11,000-fold
Cathepsin S	Enzymatic	-	Ki = 0.445 μ M	165-fold
Cathepsin K	Enzymatic	-	Ki = 0.289 μ M	107-fold
Cathepsin B	Enzymatic	-	Ki = 1.27 μ M	470-fold
Cathepsin L	Enzymatic	-	Ki = 7.4 μ M	2,740-fold

Experimental Protocols

Protocol: Protease Selectivity Assay

This protocol outlines a general method for assessing the selectivity of **pomotrelvir** against human proteases, based on methodologies described in the literature.^[1]

1. Materials:

- Recombinant human proteases (e.g., caspase-2, chymotrypsin C, elastase, thrombin, cathepsins).
- Specific fluorogenic peptide substrates for each protease.
- Assay buffer appropriate for each enzyme.
- **Pomotrelvir** stock solution (in DMSO).
- Multi-well plates (e.g., 384-well, black, flat-bottom).
- Plate reader capable of fluorescence detection.

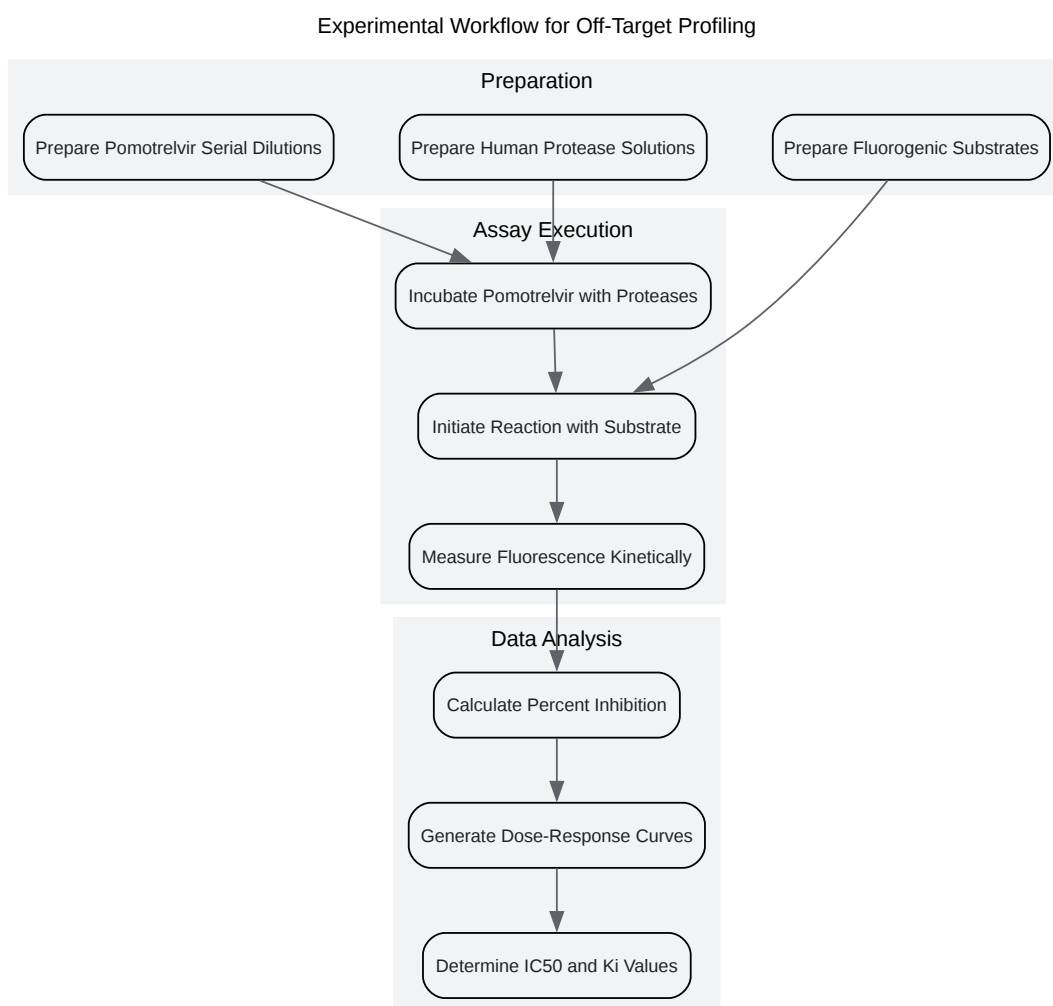
2. Procedure:

- Prepare a serial dilution of **pomotrelvir** in the appropriate assay buffer.
- In a multi-well plate, add the diluted **pomotrelvir** or vehicle control (DMSO in assay buffer).
- Add the specific human protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the corresponding fluorogenic peptide substrate.
- Immediately begin kinetic reading of the fluorescence signal in a plate reader at the appropriate excitation and emission wavelengths.
- Monitor the reaction progress over time.

3. Data Analysis:

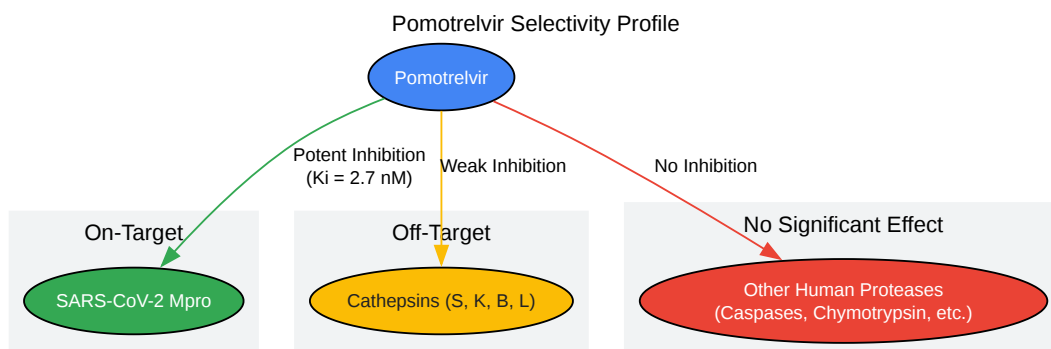
- Calculate the initial reaction velocity (rate of fluorescence increase) for each **pomotrelvir** concentration and the vehicle control.
- Normalize the velocities to the vehicle control to determine the percent inhibition.
- Plot the percent inhibition against the logarithm of the **pomotrelvir** concentration.
- Fit the data to a dose-response curve to determine the IC₅₀ value for each protease.
- For competitive inhibitors, the inhibitory constant (K_i) can be determined using the Cheng-Prusoff equation if the K_m of the substrate is known.

Visualizations



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Caption: Workflow for assessing **pomotrelvir**'s off-target effects on human proteases.



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Caption: Selectivity profile of **pomotrelvir** against its on-target and off-target proteases.

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